8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound identified as a process-related impurity during the development of the anti-diabetic drug Linagliptin. [] It is classified as an organic compound and specifically as a purine derivative. Its role in scientific research primarily revolves around ensuring the quality control of Linagliptin production by understanding its formation and properties.
The mechanism of action for this compound is not discussed in the provided papers as they primarily focus on Linagliptin. Since it is a process-related impurity, it is likely that its biological activity, if any, differs significantly from Linagliptin, which acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , ]
The primary application of 8-(3-Aminopiperidin-1-yl)-7-(3-chlorobut-2-en-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione in scientific research is within the context of pharmaceutical analysis and quality control for Linagliptin production. [] Its identification and quantification are essential for:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: